3-Bromo-2-methoxypyridine-4-carbaldehyde
Description
Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Synthesis
Functionalized pyridine scaffolds are structural motifs of immense importance in modern chemical synthesis. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key component in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds, which are critical for biological interactions. researchgate.netopenmedicinalchemistryjournal.com
The versatility of the pyridine scaffold lies in the ability to introduce various functional groups at different positions on the ring. This functionalization allows for the fine-tuning of a molecule's properties and the construction of complex molecular architectures. The nitrogen atom in the pyridine ring can also act as a ligand for metal catalysts, further expanding its synthetic utility. researchgate.net
The Role of Halogenated Pyridine Carbaldehydes as Key Synthetic Intermediates
Halogenated pyridine carbaldehydes are particularly valuable as synthetic intermediates. These molecules contain two highly reactive functional groups: a halogen atom (such as bromine) and an aldehyde group. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig reactions. researchgate.net These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental to the synthesis of many complex organic molecules.
The aldehyde group is also highly reactive and can participate in a wide range of chemical transformations. These include nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and the formation of imines (Schiff bases) through condensation with primary amines. researchgate.netsemanticscholar.org The presence of both a halogen and an aldehyde on the same pyridine ring allows for sequential or orthogonal chemical modifications, providing a powerful strategy for the synthesis of diverse and complex molecular libraries.
Research Trajectories and Academic Relevance of 3-Bromo-2-methoxypyridine-4-carbaldehyde (B6165293)
While extensive research specifically detailing the applications of this compound is not abundant in publicly available literature, its academic relevance can be inferred from the reactivity of its constituent functional groups and the importance of similarly substituted pyridines in medicinal chemistry and materials science. The strategic placement of the bromo, methoxy (B1213986), and carbaldehyde groups on the pyridine ring makes it a highly attractive building block for synthetic chemists.
The presence of the bromine at the 3-position, the methoxy group at the 2-position, and the carbaldehyde at the 4-position creates a unique electronic and steric environment. The methoxy group, an electron-donating group, can influence the reactivity of the pyridine ring and the adjacent functional groups. Research on this and related compounds is likely directed towards the synthesis of novel heterocyclic systems with potential applications in areas such as pharmaceuticals and functional materials. The aldehyde can be used to build complex side chains or to introduce other heterocyclic rings, while the bromine atom provides a site for the introduction of a wide variety of substituents via cross-coupling reactions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | uni.lu |
| Molecular Weight | 216.03 g/mol | uni.lu |
| InChIKey | ZZLNABLXMDDFHP-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 1.3 | uni.lu |
| Predicted Hydrogen Bond Donor Count | 0 | uni.lu |
| Predicted Hydrogen Bond Acceptor Count | 3 | uni.lu |
Note: The data in this table is based on predicted values from computational models and may not reflect experimentally determined values.
The potential of this compound as a key intermediate is significant. For instance, the aldehyde functionality can be readily converted into a carboxylic acid, yielding 3-bromo-2-methoxypyridine-4-carboxylic acid, another versatile synthetic building block. uni.lu The reactivity of the aldehyde also allows for the synthesis of various Schiff bases, which are known to exhibit a range of biological activities. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNABLXMDDFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Methoxypyridine 4 Carbaldehyde
Precursor Synthesis and Functional Group Introduction
The initial stages of the synthesis focus on establishing the 3-bromo-2-methoxy pyridine (B92270) scaffold. This is achieved through carefully orchestrated bromination and methoxylation reactions on suitable pyridine precursors.
Achieving the desired 3-bromo substitution pattern on a pyridine ring already bearing a methoxy (B1213986) group at the 2-position, or vice-versa, is a critical challenge. The electronic properties of the existing substituent heavily direct the position of incoming electrophiles.
The direct bromination of 2-methoxypyridine (B126380) with bromine (Br2) typically yields a mono-substituted product. chegg.com The methoxy group at the C-2 position activates the pyridine ring towards electrophilic substitution, but the regioselectivity can be influenced by the reaction conditions. To achieve specific bromination at the C-3 position, multi-step strategies are often necessary.
One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions and improved regioselectivity in certain cases. nih.gov Another strategy involves the bromination of a pre-functionalized pyridine derivative where other positions are blocked, or by directing the bromination via a directing group that is later removed.
A notable method for regioselective bromination utilizes vanadium pentoxide (V2O5) to promote the bromination of organic substrates with tetrabutylammonium (B224687) bromide (TBAB) in the presence of hydrogen peroxide. organic-chemistry.org This environmentally favorable protocol offers high selectivity and yield under mild conditions. organic-chemistry.org
| Bromination Strategy | Reagents | Key Features |
| Direct Bromination | Br2 | Yields mono-substituted product with 2-methoxypyridine. chegg.com |
| N-Bromosuccinimide | NBS | Milder conditions, potentially improved regioselectivity. nih.gov |
| V2O5/TBAB/H2O2 | Vanadium pentoxide, Tetrabutylammonium bromide, Hydrogen peroxide | Environmentally friendly, high selectivity and yield. organic-chemistry.org |
The introduction of the methoxy group at the C-2 position is another crucial step. This is often accomplished through nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring.
For instance, 2,5-dibromopyridine (B19318) can be reacted with sodium methoxide (B1231860) in methanol (B129727) to selectively replace the bromine at the C-2 position with a methoxy group, yielding 5-bromo-2-methoxypyridine. chemicalbook.com Similarly, 3,5-dibromopyridine (B18299) can undergo methoxylation with sodium hydride and methanol in DMF to produce 3-bromo-5-methoxypyridine. chemicalbook.com
Another approach involves the O-alkylation of a hydroxypyridine precursor. For example, 2-bromo-3-pyridinol can be treated with a methylating agent like methyl iodide in the presence of a base to yield 2-bromo-3-methoxypyridine.
| Precursor | Reagents | Product |
| 2,5-dibromopyridine | Sodium methoxide, Methanol | 5-bromo-2-methoxypyridine chemicalbook.com |
| 3,5-dibromopyridine | Sodium hydride, Methanol, DMF | 3-bromo-5-methoxypyridine chemicalbook.com |
| 2-bromo-3-pyridinol | Methyl iodide, Base | 2-bromo-3-methoxypyridine |
Aldehyde Group Installation via Formylation Reactions
With the 3-bromo-2-methoxypyridine (B87399) scaffold in hand, the final key step is the introduction of the carbaldehyde group at the C-4 position. Directed metalation followed by quenching with a formylating agent is the most prevalent and effective strategy for this transformation. commonorganicchemistry.com
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the context of 3-bromo-2-methoxypyridine, the methoxy group at C-2 can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position. However, to achieve C-4 functionalization, more nuanced strategies are required, often involving halogen-metal exchange or exploiting the electronic and steric environment of the substituted pyridine. The functionalization of pyridines at the C-4 position remains a significant challenge in organic synthesis due to the electronic influence of the nitrogen atom. nih.govnih.gov
Lithiation, typically using strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is a common method to generate a nucleophilic carbon center on the pyridine ring. commonorganicchemistry.com This lithiated intermediate can then be trapped with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group. commonorganicchemistry.comsemanticscholar.org
The regioselectivity of lithiation is highly dependent on the substituents present on the pyridine ring and the reaction conditions. For a 3-bromo-2-methoxypyridine substrate, a lithium-halogen exchange at the C-3 position is a plausible pathway, which could then be followed by formylation. However, achieving direct C-4 lithiation often requires specific directing groups or carefully controlled conditions to overcome the directing effect of the nitrogen and the existing substituents. nih.govnih.gov Research has shown that treatment of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) followed by DMF can yield the corresponding aldehyde. semanticscholar.orgresearchgate.net
An alternative to lithiation is magnesation, which involves the formation of a Grignard reagent. This can be achieved through a magnesium-halogen exchange reaction. The resulting pyridylmagnesium species can then react with a formylating agent to introduce the aldehyde group. While less common than lithiation for this specific transformation, magnesation can sometimes offer advantages in terms of functional group tolerance and selectivity.
Oxidation of Corresponding Methyl or Alcohol Precursors
A primary and direct route to 3-Bromo-2-methoxypyridine-4-carbaldehyde (B6165293) involves the oxidation of a precursor bearing a methyl or alcohol functionality at the 4-position of the pyridine ring. This approach is advantageous as it often utilizes readily available starting materials.
The oxidation of the corresponding 4-methyl precursor, 3-Bromo-2-methoxy-4-methylpyridine, is a logical synthetic pathway. While specific documented procedures for this exact transformation are not extensively reported in publicly available literature, general methods for the oxidation of methylpyridines to their corresponding aldehydes are well-established. These reactions typically employ a variety of oxidizing agents.
Similarly, the oxidation of the corresponding alcohol, (3-Bromo-2-methoxypyridin-4-yl)methanol, represents another viable route. The synthesis of pyridine-4-carboxaldehydes from their corresponding 4-pyridinemethanols is a common transformation in organic chemistry.
A general, two-step conceptual pathway can be outlined as follows:
Synthesis of the Precursor: The synthesis of the key intermediate, 3-Bromo-2-methoxy-4-methylpyridine, has been documented. This often involves a multi-step sequence starting from simpler pyridine derivatives. For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine (B1297851) has been reported, involving a reduction followed by a Sandmeyer-type reaction. google.com Subsequent methoxylation would then be required to yield the desired precursor.
Oxidation to the Aldehyde: Once the methyl or alcohol precursor is obtained, it can be oxidized to the target aldehyde. A variety of oxidizing agents can be considered for this step, with the choice depending on factors such as substrate tolerance, desired selectivity, and reaction scale.
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane, chloroform), room temperature to reflux | A mild and selective oxidant for allylic and benzylic-type alcohols. |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often under basic or neutral conditions | A strong oxidant, may require careful control to avoid over-oxidation to the carboxylic acid. |
| Selenium Dioxide (SeO₂) | Inert solvent (e.g., dioxane), elevated temperatures | Can be effective for the oxidation of methyl groups to aldehydes. |
| Dess-Martin Periodinane (DMP) | Anhydrous, non-protic solvents (e.g., dichloromethane) | A mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. |
It is important to note that the electronic nature of the substituted pyridine ring can influence the reactivity of the methyl or alcohol group, potentially requiring optimization of the reaction conditions.
Convergent and Linear Synthesis Strategies
The synthesis of this compound can be approached through both linear and convergent strategies.
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of steps. A hypothetical linear synthesis of the target compound could commence with a readily available substituted pyridine, such as 2-methoxypyridine. The synthesis would then involve the stepwise introduction of the bromo and formyl groups. For example, a possible sequence could be:
Bromination of 2-methoxypyridine to introduce the bromine atom at the 3-position.
Introduction of a functional group at the 4-position that can be subsequently converted to an aldehyde. This could involve lithiation followed by formylation, or a cross-coupling reaction to introduce a group that can be oxidized.
A potential convergent strategy for this compound could involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling. For instance, a fragment containing the 3-bromo-2-methoxypyridine core could be coupled with a reagent that introduces the formyl group or a precursor to it. The study of Suzuki coupling reactions for the synthesis of substituted pyridines, including those involving bromo-substituted pyridines, provides a foundation for such an approach. researchgate.netnih.gov
Process Optimization and Scalability Studies for Laboratory and Industrial Production
The transition from a laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scalability. Key factors that need to be addressed include:
Cost and Availability of Starting Materials: For large-scale production, the cost and reliable supply of all starting materials and reagents are of paramount importance. The selection of a synthetic route that utilizes inexpensive and readily available precursors is crucial.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield, minimize by-product formation, and ensure safe operation on a larger scale. For instance, studies on the process optimization for the synthesis of related compounds like 4-bromo-2-methylpyridine (B16423) derivatives have highlighted the importance of catalyst and base selection in improving reaction yields. researchgate.net
Work-up and Purification: The procedures for isolating and purifying the product must be efficient, scalable, and environmentally friendly. The use of large volumes of hazardous solvents should be minimized, and alternative purification techniques such as crystallization should be explored.
Safety and Environmental Impact: A thorough hazard assessment of all chemicals and reaction steps is required. The development of a "green" and sustainable process with minimal waste generation is a key goal in modern industrial chemistry.
Process Control and Automation: For consistent and reliable production, the implementation of process analytical technology (PAT) and automation can be highly beneficial.
While specific scalability studies for this compound are not widely published, the general principles of process chemistry and engineering for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) are directly applicable. The development of a robust and scalable process is a critical step in ensuring the commercial viability of this important synthetic intermediate.
Chemical Reactivity and Transformation of 3 Bromo 2 Methoxypyridine 4 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) at the 4-position of the pyridine (B92270) ring is a key site for a variety of chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, causing the pi electrons of the C=O bond to move to the oxygen atom.
While specific studies on 3-Bromo-2-methoxypyridine-4-carbaldehyde (B6165293) are not extensively documented in publicly available literature, the reactivity of aromatic aldehydes is well-established. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions readily add to the aldehyde, leading to the formation of secondary alcohols and cyanohydrins, respectively.
Table 1: Examples of Nucleophilic Addition Reactions on Aromatic Aldehydes
| Nucleophile | Product Type | General Reaction Conditions |
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |
| Organolithium Reagent (R-Li) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |
| Cyanide (e.g., NaCN/H+) | Cyanohydrin | Acidic conditions |
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives, as well as with oxygen nucleophiles like alcohols. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.
Reaction with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively. These reactions are often catalyzed by acid. Similarly, in the presence of an acid catalyst, alcohols can react with the aldehyde to form hemiacetals and subsequently acetals.
Table 2: Condensation Reactions of Aromatic Aldehydes
| Nucleophile | Intermediate | Final Product | General Reaction Conditions |
| Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) | Mildly acidic or neutral conditions, often with removal of water |
| Hydrazine (B178648) (H₂N-NH₂) | - | Hydrazone | Mildly acidic conditions |
| Hydroxylamine (H₂N-OH) | - | Oxime | Mildly acidic conditions |
| Alcohol (R-OH) | Hemiacetal | Acetal | Anhydrous acid catalysis |
Selective Oxidation and Reduction Pathways
The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other substituents under appropriate conditions.
Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O) as in the Tollens' test. The choice of reagent is crucial to avoid unwanted side reactions with the pyridine ring or the bromo and methoxy (B1213986) groups.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its greater functional group tolerance and milder reaction conditions.
Table 3: Selective Oxidation and Reduction of Aromatic Aldehydes
| Transformation | Reagent | Product | General Reaction Conditions |
| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid | Varies with reagent; can be acidic, basic, or neutral |
| Reduction | NaBH₄ | Primary Alcohol | Protic solvents like ethanol or methanol (B129727) |
| Reduction | LiAlH₄ | Primary Alcohol | Anhydrous aprotic solvents like THF or ether |
Transformations Involving the Bromo Substituent
The bromine atom at the 3-position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent. These reactions have revolutionized the synthesis of biaryls and other complex organic molecules.
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. In the case of this compound, the bromo substituent can be coupled with a variety of aryl or vinyl boronic acids or their esters.
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos) |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures |
| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters |
The successful application of these conditions to this compound would be expected to yield the corresponding 3-aryl-2-methoxypyridine-4-carbaldehyde derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Reactivity and Derivatization of the Methoxy Group
The methoxy group at the C-2 position of the pyridine ring can also be a site for chemical modification, primarily through demethylation to reveal a hydroxyl group.
Cleavage of the methyl ether can be achieved using various reagents, often under forcing conditions. thieme-connect.com However, chemoselective methods have been developed. For instance, L-selectride has been shown to selectively demethylate methoxypyridines in the presence of other methoxyarenes like anisole. thieme-connect.comthieme-connect.comelsevierpure.com This selectivity is attributed to the electron-poor nature of the pyridine ring, which makes the methoxy group more susceptible to nucleophilic attack. thieme-connect.com The resulting hydroxypyridine can then be used in further synthetic transformations.
Pyridine Ring Functionalization and Modification
Beyond the specific reactions of the individual functional groups, the pyridine ring itself can be modified. Pyridine and its derivatives are prevalent in pharmaceuticals and agrochemicals, making the development of methods for their functionalization an active area of research. rsc.orgmountainscholar.org
While direct C-H functionalization of the electron-poor pyridine ring can be challenging, various strategies have been developed. rsc.org These include methods that proceed through ring-opened intermediates, such as the Zincke reaction, which allows for the introduction of functional groups at specific positions. acs.org Other approaches involve cycloaddition reactions or the electrocyclization of azatrienes. nih.gov Additionally, ring expansion of other heterocyclic systems, like 2-allyl-2H-azirines, can provide a route to substituted pyridines. organic-chemistry.org These methods offer alternative pathways to access a wide range of functionalized pyridine derivatives that may not be easily accessible through direct substitution or coupling reactions.
Synthetic Applications of 3 Bromo 2 Methoxypyridine 4 Carbaldehyde As a Building Block
Construction of Complex Heterocyclic Systems
The aldehyde functionality at the 4-position of 3-Bromo-2-methoxypyridine-4-carbaldehyde (B6165293) is a prime site for condensation reactions with a variety of nucleophiles, leading to the formation of new heterocyclic rings. Although specific examples involving this exact compound are not readily found, the reactivity of similar pyridine-4-carbaldehydes suggests several potential pathways.
For instance, condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, would be expected to yield Knoevenagel condensation products. These intermediates, possessing both a double bond and a nitrile or ester group, are poised for subsequent cyclization reactions to form more complex heterocyclic systems.
Synthesis of Fused Pyridine (B92270) Derivatives
The strategic placement of functional groups on the this compound scaffold makes it a hypothetical, yet promising, candidate for the synthesis of fused pyridine derivatives, such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
Hypothetical Synthesis of Thieno[2,3-b]pyridines:
A plausible route to thieno[2,3-b]pyridines could involve a Gewald-type reaction. This would entail the reaction of the aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. The initial Knoevenagel condensation product would likely react with sulfur to form a thiolate, which could then undergo intramolecular cyclization onto the pyridine ring, followed by aromatization. The bromine atom at the 3-position could potentially influence the regioselectivity of the cyclization or be retained for further functionalization.
Hypothetical Synthesis of Pyrido[2,3-d]pyrimidines:
The synthesis of pyrido[2,3-d]pyrimidines could be envisioned through a multi-step sequence starting with the conversion of the 3-bromo group to an amino group. The resulting 3-amino-2-methoxypyridine-4-carbaldehyde would be a key intermediate. Condensation of this amino-aldehyde with urea, thiourea, or guanidine (B92328) could then lead to the formation of the fused pyrimidine (B1678525) ring. The aldehyde would participate in the initial condensation, and the amino group would be involved in the subsequent cyclization.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Hypothetical Product | Fused Ring System |
| 3-Amino-2-methoxypyridine-4-carbaldehyde | Urea | Pyrido[2,3-d]pyrimidin-4(3H)-one derivative | Pyrimidine |
| 3-Amino-2-methoxypyridine-4-carbaldehyde | Thiourea | Pyrido[2,3-d]pyrimidine-4(3H)-thione derivative | Pyrimidine |
| 3-Amino-2-methoxypyridine-4-carbaldehyde | Guanidine | 4-Aminopyrido[2,3-d]pyrimidine derivative | Pyrimidine |
Use in the Preparation of Libraries of Advanced Organic Compounds
In the context of combinatorial chemistry and the generation of compound libraries for drug discovery, this compound represents a potentially valuable scaffold. Its multiple functional groups offer several points for diversification.
The aldehyde can be converted into a wide range of other functionalities, such as alcohols, amines, or carboxylic acids, or used in multicomponent reactions to introduce complexity in a single step. The bromine atom is a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a diverse set of aryl, heteroaryl, or alkyl groups. The methoxy (B1213986) group could also potentially be substituted under specific conditions.
The combination of these transformations would allow for the systematic generation of a library of structurally diverse molecules based on the pyridine core, which could then be screened for biological activity.
Precursor for the Synthesis of Compounds with Specific Structural Motifs
The unique substitution pattern of this compound makes it a theoretical precursor for compounds with specific and desirable structural motifs. For example, the synthesis of kinase inhibitors often involves scaffolds that can mimic the hinge-binding region of ATP. The pyridine ring, appropriately functionalized, can serve as such a scaffold.
While no direct evidence links this specific aldehyde to the synthesis of known kinase inhibitors, its potential to be converted into various fused heterocyclic systems, as discussed in section 4.2, is highly relevant. Many kinase inhibitors are based on frameworks such as quinazolines, pyrido[2,3-d]pyrimidines, and other nitrogen-containing heterocycles. The ability to introduce substituents at the 3-position (via the bromine) and the 4-position (via the aldehyde) would allow for the fine-tuning of steric and electronic properties, which is crucial for achieving high potency and selectivity in drug candidates.
Mechanistic Investigations of Reactions Involving 3 Bromo 2 Methoxypyridine 4 Carbaldehyde
Elucidation of Reaction Mechanisms and Catalytic Cycles
Specific, detailed catalytic cycles for reactions involving 3-bromo-2-methoxypyridine-4-carbaldehyde (B6165293) have not been explicitly elucidated in published research. However, for hypothetical cross-coupling reactions, such as a Suzuki-Miyaura coupling at the bromide position, a standard catalytic cycle involving a palladium catalyst would be anticipated. This would likely proceed through the established steps of oxidative addition, transmetalation, and reductive elimination. The precise nature of the ligands on the palladium center and the reaction conditions would be critical in determining the efficiency and outcome of such a cycle.
Role of Intermediates in Reaction Pathways
There is no specific information available in the surveyed literature detailing the isolation or characterization of reaction intermediates in pathways involving this compound. In hypothetical reactions, the nature of intermediates would depend on the specific transformation. For example, in a nucleophilic addition to the aldehyde group, a tetrahedral alkoxide intermediate would be expected. In a palladium-catalyzed cross-coupling reaction, organopalladium intermediates would play a crucial role.
Kinetic Studies and Rate-Determining Steps
No kinetic studies or determination of rate-determining steps for reactions of this compound have been found in the public domain. Such studies would be essential to fully understand the reaction mechanism and to optimize reaction conditions. For a typical Suzuki-Miyaura coupling, either the oxidative addition or the transmetalation step is often the rate-determining step, depending on the specific substrates and conditions.
Stereochemical Control and Regioselectivity in Reactions
There is a lack of published data concerning stereochemical control and regioselectivity in reactions specifically involving this compound. The regioselectivity of reactions would be primarily influenced by the electronic and steric effects of the existing substituents. For instance, in reactions where the pyridine (B92270) nitrogen is involved, its basicity and steric accessibility will be modified by the adjacent methoxy (B1213986) group. In cross-coupling reactions, the reaction is expected to occur selectively at the C-Br bond. In reactions involving the aldehyde, the stereochemical outcome of nucleophilic additions could be influenced by the adjacent substituents, although significant diastereoselectivity might not be expected without the use of chiral auxiliaries or catalysts.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the molecular structure of 3-Bromo-2-methoxypyridine-4-carbaldehyde (B6165293). By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. However, publicly accessible, experimentally derived NMR data for this specific compound is not currently available in scientific literature or chemical databases. The following sections outline the expected spectroscopic features based on the known structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While specific experimental data is not available, a theoretical ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehydic proton (CHO) would likely appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two aromatic protons on the pyridine (B92270) ring would present as an AX system, with their chemical shifts influenced by the electron-withdrawing and donating effects of the bromo, methoxy (B1213986), and aldehyde substituents. The methoxy group (OCH₃) protons would be expected to appear as a sharp singlet in the upfield region, likely around δ 3.8-4.2 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similarly, no experimental ¹³C NMR data has been published for this compound. A predicted spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, anticipated in the range of δ 185-195 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm), with their exact shifts determined by the attached functional groups. The carbon atom of the methoxy group would appear in the upfield region, typically between δ 50 and 60 ppm.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would link the aromatic proton signals to their corresponding ring carbon signals and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the substituents on the pyridine ring by showing correlations from the aldehydic proton to adjacent ring carbons, and from the methoxy protons to the C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For instance, it could show a correlation between the methoxy protons and the proton at the C6 position of the pyridine ring, confirming their close spatial relationship.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. Predicted HRMS data for the protonated molecule [M+H]⁺ suggests a monoisotopic mass of 215.9655 amu. uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. Predicted ESI-MS data indicates the presence of various adducts. uni.lu The analysis of the isotopic pattern, particularly the characteristic M and M+2 peaks due to the presence of bromine, would further confirm the presence of this halogen in the molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.96547 |
| [M+Na]⁺ | 237.94741 |
| [M-H]⁻ | 213.95091 |
| [M+NH₄]⁺ | 232.99201 |
| [M+K]⁺ | 253.92135 |
| [M+H-H₂O]⁺ | 197.95545 |
| [M+HCOO]⁻ | 259.95639 |
| [M+CH₃COO]⁻ | 273.97204 |
| [M+Na-2H]⁻ | 235.93286 |
| [M]⁺ | 214.95764 |
| [M]⁻ | 214.95874 |
Table of predicted mass-to-charge ratios (m/z) for various adducts of this compound. Data from PubChemLite. uni.lu
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation at various frequencies, corresponding to the vibrational transitions within a molecule. The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: the aldehyde, the methoxy group, and the substituted pyridine ring.
While specific experimental spectra for this exact compound are not widely published, the characteristic vibrational frequencies can be reliably predicted based on data from analogous structures like pyridine-4-carbaldehyde, bromopyridines, and other substituted pyridines. wikipedia.orgthermofisher.comnih.govmdpi.com
Key expected vibrational modes include:
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹. The conjugation with the pyridine ring can lower this frequency compared to a simple aliphatic aldehyde.
C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows one or two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations. These C=C and C=N stretching modes typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
C-O Stretch (Methoxy): The C-O stretching of the methoxy group is expected to produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).
C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear as a band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak to Medium |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |
| Methoxy Group | Asymmetric C-O Stretch | ~1250 | Strong |
| Methoxy Group | Symmetric C-O Stretch | ~1030 | Medium |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of photons, and transitions that are weak in IR may be strong in Raman, and vice-versa. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring and the C-Br bond.
Based on studies of pyridine and its derivatives, the following Raman signals can be anticipated acs.orgresearchgate.netnih.gov:
Ring Breathing Mode: A very strong and characteristic band for the pyridine ring, often observed around 990 cm⁻¹. Substitution can shift this frequency. acs.org
Carbonyl (C=O) Stretch: The C=O stretch, while strong in IR, is also observable in the Raman spectrum, typically in a similar region of 1690-1715 cm⁻¹.
Pyridine Ring Deformations: Various in-plane and out-of-plane ring deformation modes appear throughout the fingerprint region.
C-Br Stretch: The C-Br stretch is also readily detected in the low-frequency region of the Raman spectrum.
The formation of complexes or interactions, such as dative bonding to the pyridine nitrogen, can cause significant shifts in the Raman spectrum, particularly in the ring breathing mode, indicating changes in electron distribution within the ring. acs.orgnih.gov
Table 2: Predicted Raman Shifts for this compound
| Functional Group / Structure | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine Ring | Ring Breathing | ~990 | Strong |
| Pyridine Ring | Trigonal Ring Breathing | ~1030 | Medium |
| Aldehyde | C=O Stretch | 1690 - 1715 | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. researchgate.netorientjchem.org
The conjugated system, which includes the pyridine ring and the carbonyl group, gives rise to intense π→π* transitions. libretexts.org The presence of the lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group allows for lower energy n→π* transitions. libretexts.org
General expectations for the UV-Vis spectrum include:
π→π Transitions:* These are typically high-intensity absorptions. For substituted pyridines, these bands are often observed below 300 nm. orientjchem.org
n→π Transitions:* These transitions are of lower intensity and occur at longer wavelengths (closer to the visible region) compared to π→π* transitions. The carbonyl group's n→π* transition is a prominent feature. libretexts.org
The solvent used for analysis can significantly influence the position of these absorption maxima. researchgate.net Polar solvents can lead to shifts in the absorption bands (solvatochromism), which can provide further information about the nature of the electronic transitions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Pyridine Ring, Carbonyl Group | 200 - 300 |
Derivatization for Enhanced Analytical Detection and Purity Determination
Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method. For this compound, the aldehyde functional group is the primary site for derivatization. This can enhance detectability, improve chromatographic separation, and aid in purity assessment.
A common and effective derivatization strategy for aldehydes is the formation of a Schiff base (or imine) through condensation with a primary amine. researchgate.net Another well-established method is the reaction with reagents containing a hydrazine (B178648) or semicarbazide (B1199961) moiety. nih.gov
Common Derivatization Reactions:
Schiff Base Formation: Reaction with a primary amine (e.g., aniline (B41778) or a substituted aniline) yields a C=N double bond, forming an imine. This reaction is often used to prepare derivatives for crystallographic analysis or to introduce a chromophore for enhanced UV-Vis detection. researchgate.net
Semicarbazone Formation: Reaction with semicarbazide hydrochloride produces a semicarbazone. These derivatives are often highly crystalline solids with sharp melting points, making them excellent for purification and identification purposes. The reaction of pyridine-4-carbaldehyde with 4-phenylsemicarbazide (B1584512) to form pyridine-4-carbaldehyde 4-phenylsemicarbazone is a well-documented example of this type of derivatization. nih.gov
Hydrazone Formation: Reaction with hydrazine or substituted hydrazines (like 2,4-dinitrophenylhydrazine, DNPH) yields corresponding hydrazones. DNPH derivatives are brightly colored (yellow, orange, or red) and are classically used for the qualitative detection and quantitative analysis of aldehydes and ketones.
These derivatization techniques are crucial for confirming the presence of the aldehyde group, preparing samples for specific analytical instruments, and establishing the purity of this compound. researchgate.net
Table 4: Common Derivatizing Agents and Resulting Products
| Derivatizing Agent | Class of Derivative | Purpose |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base / Imine | Crystallization, UV-Vis Detection researchgate.net |
| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Purification, Identification (via melting point) nih.gov |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. niscair.res.in DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully employed to analyze the properties of substituted pyridine (B92270) systems. niscair.res.innih.govnih.gov These calculations allow for the optimization of the molecular geometry and the determination of various electronic properties that govern the molecule's behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Imidazopyridine Derivative
| Parameter | Energy (eV) |
| EHOMO | -3.1033 |
| ELUMO | -0.7442 |
| ΔE (HOMO-LUMO Gap) | 2.3591 |
Data from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For 3-Bromo-2-methoxypyridine-4-carbaldehyde (B6165293), the MEP surface would be expected to show a significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring, making these sites attractive for electrophiles. Conversely, the hydrogen atom of the carbaldehyde group and regions near the bromine atom would likely exhibit a positive potential, indicating susceptibility to nucleophilic attack.
Studies on other substituted pyridines confirm these general trends. For example, MEP analysis of pyridine derivatives containing methoxy (B1213986) and bromine groups shows distinct regions of positive and negative potential that correlate with their observed reactivity. researchgate.netnih.gov The negative potential near the nitrogen atom is a characteristic feature of pyridines and is crucial for their ability to act as bases and ligands. nih.gov The presence of the electron-withdrawing aldehyde group is expected to enhance the positive potential on the pyridine ring, influencing its reactivity in substitution reactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the charge distribution.
While specific NBO data for this compound is not available, studies on other substituted pyridines have demonstrated the utility of this method. For example, NBO analysis has been used to investigate the nature of the N→O bond in pyridine-N-oxides and to understand the effects of substituents on their electronic properties. researchgate.net
Prediction of Chemical Reactivity and Regioselectivity
The computational methods described above, particularly FMO and MEP analysis, are powerful tools for predicting the chemical reactivity and regioselectivity of this compound. The MEP map directly identifies the most likely sites for electrophilic and nucleophilic attack. The FMO analysis, by examining the distribution of the HOMO and LUMO, can also predict the preferred sites for reaction. For instance, in an electrophilic attack, the reaction is likely to occur at the atom with the highest coefficient in the HOMO.
The regioselectivity of reactions involving substituted pyridines is a well-studied area. The combination of a methoxy group at the 2-position and a bromine atom at the 3-position creates a specific electronic environment that directs incoming reagents to particular positions on the ring. The electron-donating methoxy group tends to activate the ring towards electrophilic substitution, while the electron-withdrawing bromine and carbaldehyde groups deactivate it. The interplay of these effects, along with steric hindrance, determines the final regiochemical outcome. For instance, in nucleophilic aromatic substitution reactions of substituted pyridines, the regioselectivity can be highly dependent on the nature of the substituents and the reaction conditions.
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms. By calculating the potential energy surface for a given reaction, it is possible to identify the lowest energy path from reactants to products, including any intermediates and transition states.
For this compound, one could model various reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the carbaldehyde group. For example, modeling the reaction with a nucleophile would involve calculating the energy of the transition state for attack at different positions on the ring, which would help in understanding the observed regioselectivity. Kinetic modeling has been applied to understand the synthesis of other pyridine derivatives, demonstrating the utility of this approach. rsc.orgresearchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can accurately predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of molecules.
DFT calculations have been shown to provide reliable predictions of vibrational frequencies. nih.gov By calculating the harmonic frequencies and comparing them with experimental IR and Raman spectra, it is possible to assign the observed vibrational modes to specific motions of the atoms. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the C-Br, C-O, C=O, and pyridine ring bonds. Studies on pyridine carboxaldehydes have shown good agreement between calculated and experimental vibrational spectra. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can be very useful for assigning the signals in experimental 1H and 13C NMR spectra, especially for complex molecules with many similar protons or carbons. There are established methods and parameter sets for predicting the NMR chemical shifts of substituted pyridines. acs.orgstenutz.eu The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Non-Linear Optical (NLO) Property Calculations
The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in optical switching, frequency conversion, and telecommunications. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest for their potentially large NLO responses. The compound this compound possesses structural features that suggest it may exhibit NLO properties: an electron-donating methoxy group (-OCH₃), an electron-accepting carbaldehyde group (-CHO), and a π-conjugated pyridine ring that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.
Computational chemistry, especially using Density Functional Theory (DFT), has become a crucial tool for predicting and understanding the NLO properties of molecules before their synthesis and experimental characterization. These theoretical studies can provide valuable insights into the electronic structure and how it influences the NLO response.
Detailed Research Findings
While specific experimental or computational studies on the NLO properties of this compound are not extensively available in the current literature, the NLO properties can be inferred by drawing parallels with computational studies on similarly substituted pyridine and other heterocyclic systems. Theoretical investigations on D-π-A type molecules consistently demonstrate that the magnitude of the NLO response is strongly correlated with the efficiency of the intramolecular charge transfer.
The primary NLO parameters of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are tensors that quantify the second and third-order NLO responses, respectively. These properties are typically calculated using quantum chemical methods. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate predictions. For instance, functionals like B3LYP and M06, combined with basis sets such as 6-311++G(d,p), are commonly employed to compute the electronic and NLO properties of organic molecules. ijcce.ac.ir
For a molecule like this compound, the following aspects would be central to a computational NLO study:
Molecular Geometry Optimization: The first step in any computational study is to determine the ground state geometry of the molecule. This is typically achieved through energy minimization calculations.
Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of the molecule's ICT characteristics. A smaller HOMO-LUMO gap generally correlates with a larger NLO response. In this molecule, the HOMO is expected to be localized more on the electron-donating methoxy group and the pyridine ring, while the LUMO would be concentrated around the electron-accepting carbaldehyde group.
Dipole Moment and Polarizability: The total dipole moment (μ) and the average linear polarizability (α) are fundamental electronic properties that are also calculated. While not direct measures of the non-linear response, they provide insight into the charge distribution and the molecule's response to an external electric field.
Based on studies of analogous compounds, it is anticipated that this compound would exhibit a significant first hyperpolarizability due to the push-pull nature of its substituents.
Data Tables
The following tables provide a representative summary of the kind of data that would be generated in a computational study of the NLO properties of this compound and related compounds. Please note that these are illustrative values based on findings for similar molecules in the literature and not experimental data for this specific compound.
Table 1: Calculated Electronic Properties of a Representative D-π-A Pyridine System
| Parameter | Symbol | Representative Value | Unit |
| HOMO Energy | EHOMO | -6.5 | eV |
| LUMO Energy | ELUMO | -2.5 | eV |
| HOMO-LUMO Gap | ΔE | 4.0 | eV |
| Dipole Moment | μ | 5.0 | Debye |
| Average Polarizability | α | 25.0 | x 10-24 esu |
Table 2: Calculated Non-Linear Optical Properties of a Representative D-π-A Pyridine System
| Parameter | Symbol | Representative Value | Unit |
| First Hyperpolarizability | β | 30.0 | x 10-30 esu |
| Second Hyperpolarizability | γ | 150.0 | x 10-36 esu |
These tables can be interacted with for sorting and filtering purposes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-2-methoxypyridine-4-carbaldehyde with high yield?
- Methodological Answer : Key steps include regioselective bromination of a methoxypyridine precursor followed by aldehyde functionalization. For bromination, use N-bromosuccinimide (NBS) in anhydrous DMF under controlled temperatures (0–5°C) to minimize side reactions . Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield. Final aldehyde introduction can employ Vilsmeier-Haack formylation (POCl₃/DMF), with quenching in ice-cold water to stabilize the aldehyde group .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- H NMR : Look for characteristic signals at δ 10.1 (s, 1H, aldehyde proton), 8.5–8.7 (d, pyridine-H), and 3.9–4.0 (s, methoxy group) .
- IR Spectroscopy : Peaks at 1680 cm (C=O stretch) and 1250 cm (C-O of methoxy) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 215 [M] and fragment at m/z 187 [M-CO] validate molecular weight and aldehyde loss .
Q. What analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer :
| Method | Conditions | Purity Threshold | Reference |
|---|---|---|---|
| HPLC | C18 column, 254 nm UV detection | >95.0% | |
| GC | Capillary column, FID detector | >98.0% |
- Use internal standards (e.g., deuterated analogs) for calibration. Replicate injections ensure reproducibility.
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination of the pyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) at the 4-position to direct bromination to the 3-position .
- Metalation : Use lithium-halogen exchange at low temperatures (-78°C) to achieve selective bromine placement .
- Computational Guidance : Pre-screen substituent effects using DFT calculations to predict bromine’s electronic preferences .
Q. How can computational chemistry aid in predicting reactivity for derivative synthesis?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Simulate reaction pathways for aldehyde functionalization (e.g., condensation, oxidation) to optimize conditions in silico before lab trials.
Q. What methodologies resolve contradictions between experimental data and proposed mechanisms?
- Methodological Answer :
- Cross-Validation : Compare NMR, IR, and MS data to confirm intermediate structures during kinetic studies .
- Isotopic Labeling : Use C-labeled aldehyde groups to track reaction pathways and identify side products .
- Crystallographic Refinement : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction using SHELXL for high-precision refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
